Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate
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Overview
Description
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrClO2 It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and the bromine and chlorine atoms are substituted on the phenyl ring and the double bond, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate, followed by chlorination. The reaction typically proceeds under mild conditions using bromine and chlorine as reagents. The process can be summarized as follows:
Bromination: Ethyl cinnamate is treated with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, leading to the formation of ethyl 2-bromo-3-phenylprop-2-enoate.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride. This step introduces the chlorine atom at the para position of the phenyl ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The double bond in the compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the corresponding saturated ester.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-(4-chlorophenyl)propanoate.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-phenylprop-2-enoate: Lacks the chlorine substitution on the phenyl ring, resulting in different reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)prop-2-enoate: Lacks the bromine substitution, leading to variations in chemical behavior and applications.
Ethyl 2-chloro-3-(4-bromophenyl)prop-2-enoate: Has the bromine and chlorine atoms swapped, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
478555-82-7 |
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Molecular Formula |
C11H10BrClO2 |
Molecular Weight |
289.55 g/mol |
IUPAC Name |
ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
CSWLEXQHFNKYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)Br |
Origin of Product |
United States |
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